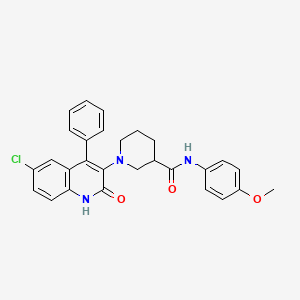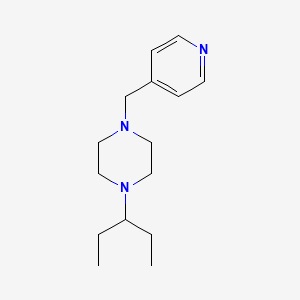
2-(pentafluoroethyl)-N-phenyl-3-(trifluoromethyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-PHENYLAMINE is a fluorinated quinoline derivative. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly electronegative and chemically stable. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-PHENYLAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Fluorinated Groups:
Coupling with Phenylamine: The final step involves coupling the fluorinated quinoline derivative with phenylamine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-PHENYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-PHENYLAMINE has several scientific research applications:
Pharmaceuticals: Due to its fluorinated structure, it may be used in the development of drugs with enhanced metabolic stability and bioavailability.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides due to its chemical stability and bioactivity.
Materials Science: It can be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-PHENYLAMINE involves its interaction with specific molecular targets and pathways. The fluorinated groups enhance its binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application, such as inhibition of enzymes in pharmaceuticals or disruption of biological pathways in agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-METHYLAMINE
- N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-ETHYLAMINE
Uniqueness
N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-PHENYLAMINE is unique due to its specific combination of fluorinated groups and the quinoline core. This combination imparts distinct chemical and biological properties, such as enhanced stability, bioavailability, and binding affinity, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C18H10F8N2 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-N-phenyl-3-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C18H10F8N2/c19-16(20,18(24,25)26)15-13(17(21,22)23)14(27-10-6-2-1-3-7-10)11-8-4-5-9-12(11)28-15/h1-9H,(H,27,28) |
InChI Key |
SZFAOSWPNABWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C32)C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B10880919.png)
![(6E)-6-[3-[(E)-2-(4-fluorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B10880921.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10880932.png)


![(4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880940.png)
![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10880942.png)
![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone](/img/structure/B10880946.png)
![(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880956.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880957.png)
![{3-Ethoxy-4-[(4-methylbenzyl)oxy]phenyl}(morpholin-4-yl)methanethione](/img/structure/B10880979.png)
![3-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10880983.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880984.png)
![Benzo[a]phenazine-9,10-dicarbonitrile](/img/structure/B10880990.png)
